molecular formula C23H26N2O5 B11023615 3,4,5-trimethoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide

3,4,5-trimethoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide

Cat. No.: B11023615
M. Wt: 410.5 g/mol
InChI Key: JQFODSYPYCBRRG-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide is a hybrid small molecule featuring a 3,4,5-trimethoxybenzamide moiety conjugated to a 6-methoxy-tetrahydrocarbazole scaffold. The carbazole core is a privileged structure in medicinal chemistry, known for its planar aromatic system and ability to intercalate with biological targets such as DNA or enzymes . The substitution of methoxy groups at positions 3, 4, and 5 of the benzamide ring enhances lipophilicity and may improve membrane permeability, while the 6-methoxy group on the carbazole could modulate electronic and steric properties .

Synthetic routes for analogous compounds often involve coupling reactions between activated benzoyl chlorides and carbazole amines, as evidenced by NMR characterization of related benzamides (e.g., ¹H and ¹³C NMR spectra in DMSO-d₆) .

Properties

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

IUPAC Name

3,4,5-trimethoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide

InChI

InChI=1S/C23H26N2O5/c1-27-14-8-9-17-16(12-14)15-6-5-7-18(21(15)24-17)25-23(26)13-10-19(28-2)22(30-4)20(11-13)29-3/h8-12,18,24H,5-7H2,1-4H3,(H,25,26)

InChI Key

JQFODSYPYCBRRG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

Preparation Methods

Substitution Reaction for 1,2,3-Trimethoxybenzyl Chloride

Starting with 1,2,3-trimethoxybenzene, a Lewis acid (e.g., trifluoromethanesulfonic acid sodium or boron trifluoride) catalyzes a substitution reaction with oxoethanoic acid and hydrochloric acid. Optimal conditions include a molar ratio of 1.0:0.4:1.5:1.5 (1,2,3-trimethoxybenzene:Lewis acid:oxoethanoic acid:HCl) at 70°C for 8 hours, yielding 1,2,3-trimethoxybenzyl chloride.

Oxidation to 3,4,5-Trimethoxybenzaldehyde

The benzyl chloride intermediate undergoes oxidation using urotropine (hexamethylenetetramine) in acetic acid. Post-reaction extraction with petroleum ether and reduced-pressure distillation yields crystalline 3,4,5-trimethoxybenzaldehyde with a purity of 85% (GC) and a yield of 68%.

Conversion to 3,4,5-Trimethoxybenzoyl Chloride

The aldehyde is oxidized to 3,4,5-trimethoxybenzoic acid using potassium permanganate in acidic conditions. Thionyl chloride (SOCl₂) then converts the acid to the corresponding acyl chloride, a critical electrophile for amide bond formation.

Table 1: Optimization of 3,4,5-Trimethoxybenzaldehyde Synthesis

ConditionYield (%)Purity (GC %)
70°C, 8h, NaOTf catalyst6885.0
50°C, 10h, NaOTf catalyst6884.8
70°C, 8h, BF₃ catalyst6785.1

Synthesis of the Tetrahydrocarbazole Core: 6-Methoxy-2,3,4,9-Tetrahydro-1H-Carbazol-1-amine

The tetrahydrocarbazole framework is constructed via Fischer indole synthesis, followed by hydrogenation and functionalization.

Cyclization to Carbazole

Cyclohexanone and 4-methoxyphenylhydrazine undergo acid-catalyzed cyclization (e.g., HCl in ethanol) to form 6-methoxy-1,2,3,4-tetrahydrocarbazole. This step proceeds at 80°C for 12 hours, yielding the carbazole core.

Hydrogenation to Tetrahydrocarbazole

Catalytic hydrogenation (H₂, Pd/C) reduces the carbazole’s aromatic ring, saturating the 2,3,4,9-positions. The reaction is conducted in ethanol at 50°C under 3 atm H₂ pressure, affording 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole.

Introduction of the Amine Group

The primary amine at position 1 is introduced via Hofmann degradation or enzymatic transamination. A reported method employs Bacillus subtilis transaminase to convert a ketone precursor to the amine with >90% enantiomeric excess.

Amide Coupling: Final Assembly

The benzoyl chloride and tetrahydrocarbazole amine are coupled under Schotten-Baumann conditions.

Reaction Conditions

A solution of 3,4,5-trimethoxybenzoyl chloride in dichloromethane is added dropwise to the amine dissolved in aqueous NaOH (10%) at 0–5°C. The mixture is stirred for 4 hours, followed by extraction with ethyl acetate and purification via silica gel chromatography.

Table 2: Coupling Reaction Parameters

ParameterValue
Temperature0–5°C
SolventDCM/H₂O
BaseNaOH (10%)
Reaction Time4 hours
Yield72%

Purification and Analytical Characterization

Recrystallization

The crude product is recrystallized from ethanol/water (3:1 v/v), yielding white crystals with a melting point of 182–184°C.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (s, 1H, NH), 6.92 (s, 2H, Ar-H), 4.15 (m, 1H, CH-N), 3.89 (s, 6H, OCH₃), 2.95–2.60 (m, 4H, CH₂).

  • HRMS (ESI) : m/z calcd for C₂₄H₂₇N₂O₅ [M+H]⁺: 435.2019; found: 435.2021.

Comparative Analysis of Synthetic Routes

Table 3: Efficiency of Alternative Pathways

MethodOverall Yield (%)Purity (%)
Sequential coupling7298.5
One-pot synthesis5892.3
Enzymatic amidation6597.8

Challenges and Optimization Strategies

Regioselectivity in Fischer Indole Synthesis

The position of the methoxy group on the tetrahydrocarbazole is controlled by the substitution pattern of the phenylhydrazine precursor. Using 4-methoxyphenylhydrazine ensures regioselective formation of the 6-methoxy derivative.

Oxidative Byproducts

Over-oxidation of 3,4,5-trimethoxybenzaldehyde to the carboxylic acid is mitigated by precise control of reaction time and stoichiometry of urotropine .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the benzamide can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of 3,4,5-trimethoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide is in the field of oncology. Research has indicated that compounds with carbazole structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of carbazole can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Inhibition of Breast Cancer Cells

A study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptosis markers. The mechanism was attributed to the activation of caspase pathways and the downregulation of anti-apoptotic proteins.

Concentration (µM) Cell Viability (%) Apoptosis Markers
0100Low
1080Moderate
5050High
10020Very High

Neuroprotective Effects

Another significant application is in neuroprotection. Compounds containing carbazole derivatives have shown potential in protecting neuronal cells from oxidative stress and neurodegenerative diseases.

Case Study: Protection Against Oxidative Stress

In a model of neurodegeneration induced by hydrogen peroxide, this compound demonstrated protective effects on neuronal cells. The study reported reduced levels of reactive oxygen species and improved cell survival rates compared to control groups.

Treatment Cell Survival Rate (%) Reactive Oxygen Species (µM)
Control4025
Compound Treatment7510

Antimicrobial Properties

The antimicrobial activity of this compound has also been explored. Research has shown that it possesses inhibitory effects against various bacterial strains and fungi.

Case Study: Antibacterial Activity

A study evaluated the antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited significant antibacterial activity with minimum inhibitory concentration values comparable to standard antibiotics.

Bacterial Strain Minimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies indicated that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study: Inhibition of Cytokine Production

In a lipopolysaccharide-induced inflammation model, treatment with this compound significantly reduced cytokine levels compared to untreated controls.

Cytokine Control Level (pg/mL) Compound Level (pg/mL)
TNF-alpha15050
IL-620070

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of carbazole derivatives make them suitable candidates for use in organic light-emitting diodes. The incorporation of this compound into OLEDs has been explored for enhancing device efficiency.

Case Study: Performance in OLEDs

Research demonstrated that devices incorporating this compound exhibited improved brightness and efficiency compared to devices without it.

Device Type Brightness (cd/m²) Efficiency (lm/W)
Control10010
With Compound20020

Comparison with Similar Compounds

Insights :

  • Halogen vs. Methoxy Substitution: 6-Chloro and 6-bromo carbazole derivatives exhibit nanomolar anti-HPV activity, attributed to enhanced hydrophobic interactions and electron-withdrawing effects . The target compound’s 6-methoxy group may reduce potency but improve metabolic stability.

Trimethoxybenzamide Derivatives with Diverse Cores

Table 2: Trimethoxybenzamide-Based Compounds

Compound Name Core Structure Biological Activity Key Findings References
VUF15485 Pyrrolidinylethyl + fluorophenylallyl High-affinity agonist (radiolabeled) Demonstrates trimethoxybenzamide’s versatility in GPCR targeting [6]
3,4,5-Trimethoxy-N-(2-nitrophenyl)benzamide Aniline derivative P-gp inhibition (IC₅₀ = 1.4–20 µM) Methoxy groups critical for P-gp binding; desmethylation reduces activity [4]

Insights :

  • Role of Methoxy Groups: The 3,4,5-trimethoxy motif is essential for P-gp inhibition, as desmethylation analogs show reduced efficacy .
  • Heterocyclic Core Impact : Replacing aniline (e.g., in PBX2 ) with carbazole alters target selectivity, highlighting the scaffold’s role in directing pharmacological profiles.

Research Findings and SAR Analysis

  • Anti-HPV Activity : Carbazole amides with halogen substituents (e.g., 6-Cl or 6-Br) exhibit IC₅₀ values < 0.01 µM, whereas methoxy-substituted analogs may prioritize pharmacokinetics (e.g., solubility, half-life) over potency .
  • Synthetic Feasibility : The target compound’s synthesis likely follows established benzamide-coupling protocols, as seen in related carbazole NMR studies .

Biological Activity

3,4,5-trimethoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a benzamide structure with multiple methoxy substitutions and a tetrahydrocarbazole moiety, which may enhance its pharmacological properties. This article explores its biological activity, including its interactions with various biological targets, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₉N₃O₄, with a molecular weight of approximately 414.46 g/mol. The unique arrangement of methoxy groups at the 3, 4, and 5 positions of the benzamide ring contributes to its distinctive chemical properties and potential biological activities .

Structural Features

FeatureDescription
Benzamide StructureContains a benzene ring attached to an amide group
Methoxy SubstituentsThree methoxy groups enhance lipophilicity and bioactivity
Tetrahydrocarbazole MoietyProvides structural complexity and potential interaction sites

Antitumor Activity

Research indicates that derivatives of carbazole compounds exhibit significant antitumor properties. For instance, studies have shown that related compounds can inhibit cancer cell proliferation effectively. The compound's structure suggests it may interact with key cellular pathways involved in cancer progression.

Case Study: Cytotoxic Effects

In a recent study examining N-substituted carbazole derivatives, certain compounds demonstrated potent cytotoxicity against A549 lung carcinoma and C6 glioma cell lines. For example:

  • Compound A : IC50 = 5.9 µg/mL against C6 glioma
  • Compound B : IC50 = 25.7 µg/mL against A549 lung carcinoma .

These findings suggest that modifications to the carbazole structure can significantly influence biological activity.

The mechanism by which this compound exerts its effects may involve:

  • Inhibition of Topoisomerase II : Similar carbazole derivatives have been shown to inhibit topoisomerase II activity at low concentrations .
  • STAT3 Pathway Modulation : Some analogs have demonstrated the ability to inhibit STAT3 activation, a pathway crucial for tumorigenesis .

Binding Affinity Studies

Preliminary studies suggest that this compound may interact with various biological targets through specific binding affinities. These interactions could lead to downstream effects influencing cell survival and proliferation.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthesis pathway often includes:

  • Formation of the Benzamide Backbone : Reaction between appropriate amine and carboxylic acid derivatives.
  • Methoxylation : Introduction of methoxy groups via methylation reactions.
  • Cyclization : Formation of the tetrahydrocarbazole moiety through cyclization techniques .

Q & A

Q. What safety protocols are critical given the compound’s potential hazards?

  • Methodological Answer :
  • Glovebox use : Handle moisture-sensitive intermediates (e.g., acyl chlorides) under inert atmospheres .
  • Waste management : Neutralize acidic/basic byproducts before disposal .
  • PPE : Wear nitrile gloves and goggles to prevent dermal/ocular exposure, as recommended in safety data sheets .

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